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molecular formula C12H14N2O3 B555189 5-Methoxy-dl-tryptophan CAS No. 28052-84-8

5-Methoxy-dl-tryptophan

Cat. No. B555189
M. Wt: 234.25 g/mol
InChI Key: KVNPSKDDJARYKK-UHFFFAOYSA-N
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Patent
US06872721B2

Procedure details

Thionyl chloride (1.0 mL, 13.7 mmol) was added dropwise to a slurry of 5-methoxy-DL-tryptophan (2.0 g, 8.54 mmol) in anhydrous methanol (22 mL) at 0° C. under a nitrogen blanket. The resulting solution was warmed slowly to room temperature, stirred for 17 hours, then the solvent was removed under reduced pressure. The resulting residue was dissolved in water (20 mL), neutralized with saturated NaHCO3 (10 mL), and extracted twice with methylene chloride. The combined organic layers were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to provide 5-methoxy-DL-tryptophan methyl ester (Intermediate 4) as a light brown solid (1.55 g, 73%): 1H NMR (300 MHz, CDCl3): δ 7.93 (bs, 1H), 7.30-7.25 (m, 1H), 7.09-7.03 (m, 1H), 6.90-6.83 (m, 1H), 3.90-3.78 (m, 4H), 3.72 (s, 3H), 3.30-3.20 (m, 1H), 3.10-2.98 (m, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:21]=[C:20]2[C:10]([NH:11][CH:12]=[C:13]2[CH2:14][CH:15]([C:17]([OH:19])=[O:18])[NH2:16])=[CH:9][CH:8]=1.[CH3:22]O>>[CH3:22][O:18][C:17](=[O:19])[CH:15]([CH2:14][C:13]1[C:20]2[C:10](=[CH:9][CH:8]=[C:7]([O:6][CH3:5])[CH:21]=2)[NH:11][CH:12]=1)[NH2:16]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
Name
Quantity
22 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(C(N)CC1=CNC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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